molecular formula C11H20Cl2N2 B1394281 N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride CAS No. 1269379-32-9

N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride

Cat. No. B1394281
M. Wt: 251.19 g/mol
InChI Key: GUFPDTAHTJEFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its appearance (solid, liquid, gas, color, etc.) and its smell if applicable.



Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the reaction mechanism.



Molecular Structure Analysis

This involves the analysis of the molecular structure of the compound. It includes the type of bonding (ionic, covalent, metallic, etc.), the geometry of the molecule (linear, trigonal, tetrahedral, etc.), and the hybridization of the atoms in the molecule.



Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound. Physical properties include melting point, boiling point, density, etc. Chemical properties include reactivity, stability, flammability, etc.


Scientific Research Applications

  • Catalysis in Synthesis of PAF Antagonists : Coffen et al. (1994) discussed the use of aminotransferase catalysis for synthesizing a key intermediate, (R)-alpha-Methyl-3-pyridinebutanamine, in the production of a Platelet-Activating Factor (PAF) antagonist. This method is noted for its technical simplicity and economic viability (Coffen, Okabe, Sun, Lee, & Matcham, 1994).

  • Antifungal Applications : A study by Xue Si (2009) synthesized a novel compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, and found that it exhibited good antifungal activity against several pathogens. This research highlights potential applications in combating fungal infections (Xue Si, 2009).

  • Ligand Synthesis for Mn(II) Complexes : Hureau et al. (2008) researched the synthesis of mononuclear Mn(II) complexes using pentadentate amino-pyridine ligands, which could have applications in materials science and coordination chemistry (Hureau, Groni, Guillot, Blondin, Duboc, & Anxolabéhère‐Mallart, 2008).

  • Sorption-Desorption in Soils : Cox, Koskinen, and Yen (1997) investigated the sorption and desorption of imidacloprid and its metabolites in soils, which is essential for understanding the environmental impact and behavior of these compounds (Cox, Koskinen, & Yen, 1997).

  • Sigma Receptor Ligand Synthesis : De Costa et al. (1992) focused on the synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, identifying it as a potent ligand for the sigma receptor, which could have implications in neuroscience and pharmacology (De Costa, Radesca, Di Paolo, & Bowen, 1992).

  • Catalyst Hydrogenation and Isomerisation : A study by Canning, Jackson, and Mitchell (2006) explored the hydrogenation of cis-2-pentenenitrile over Ni/alumina, observing the production of 1-pentanamine. This research is significant for understanding catalytic processes and their industrial applications (Canning, Jackson, & Mitchell, 2006).

Safety And Hazards

This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves the potential applications and uses of the compound in the future.


properties

IUPAC Name

N-methyl-1-pyridin-3-ylpentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-3-4-7-11(12-2)10-6-5-8-13-9-10;;/h5-6,8-9,11-12H,3-4,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFPDTAHTJEFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CN=CC=C1)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.